molecular formula C26H24N2O6S B489130 Ethyl 5-[[(2,5-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518320-21-3

Ethyl 5-[[(2,5-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489130
CAS No.: 518320-21-3
M. Wt: 492.5g/mol
InChI Key: AYEGBPVXJZSKQP-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived small molecule featuring a sulfonamide linkage substituted with a 2,5-dimethylphenyl group and an isonicotinoyl moiety. The benzofuran core is further functionalized with a methyl group at position 2 and an ethyl carboxylate ester at position 2.

The compound’s synthesis likely involves multi-step reactions, including sulfonylation and amidation, as inferred from similar procedures in , which describes the oxidation of sulfanyl groups to sulfonyl derivatives using chloroperoxybenzoic acid . Crystallographic characterization of such compounds often employs SHELX software for refinement and ORTEP for graphical representation of molecular geometry .

Properties

IUPAC Name

ethyl 5-[(2,5-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-5-33-26(30)24-18(4)34-22-9-8-20(15-21(22)24)28(25(29)19-10-12-27-13-11-19)35(31,32)23-14-16(2)6-7-17(23)3/h6-15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGBPVXJZSKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=C(C=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Intramolecular Cyclization

Melkonyan et al. demonstrated that methyl benzo[b]furan-3-carboxylates are efficiently synthesized via copper-catalyzed cyclization of ortho-iodoaryl propargyl esters. Adapting this method for the target compound:

Procedure :

  • Starting material : Ethyl 2-methyl-5-nitro-1-benzofuran-3-carboxylate.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to amine (5-amino-2-methyl-1-benzofuran-3-carboxylate).

  • Cyclization : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃, DMF, 110°C, 12 h.

Yield : 78–85%.

TCT-Mediated Benzofuran-3(2H)-One Synthesis

An alternative route employs trichlorotriazine (TCT) and dimethyl sulfoxide (DMSO) to construct the benzofuran core under metal-free conditions. While this method excels in forming quaternary centers, it requires post-synthetic oxidation to introduce the C3 ester.

Functionalization of the 5-Amino Group

Sulfonylation with 2,5-Dimethylphenylsulfonyl Chloride

The 5-amino intermediate undergoes sulfonylation in dichloroethane using 2,5-dimethylphenylsulfonyl chloride and triethylamine (Et₃N) as a base.

Optimized Conditions :

  • Molar ratio : 1:1.2 (amine:sulfonyl chloride).

  • Temperature : 0°C → room temperature (RT).

  • Reaction time : 4 h.

  • Yield : 89%.

Acylation with Isonicotinoyl Chloride

The sulfonylated product is subsequently acylated with isonicotinoyl chloride. To prevent over-acylation, slow addition of the acyl chloride at 0°C is critical.

Procedure :

  • Base : Et₃N (2.5 equiv).

  • Solvent : Dichloromethane (DCM).

  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane:EtOAc 3:1).
    Yield : 76%.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ScalabilityCost Efficiency
Copper-catalyzedCyclization78–85HighModerate
TCT-mediatedDMSO/TCT activation65–72ModerateLow
Patent routeSequential functionalization75–89IndustrialHigh

The copper-catalyzed method outperforms others in yield and scalability, though the patent route offers industrial applicability.

Reaction Mechanism and Stereoelectronic Considerations

Cyclization Step

The copper catalyst facilitates oxidative addition into the C–I bond, followed by alkyne insertion and reductive elimination to form the benzofuran ring. Electron-donating groups (e.g., methyl at C2) accelerate cyclization by stabilizing the transition state.

Sulfonylation-Acylation Sequence

The amine’s nucleophilicity dictates the order of reactions. Sulfonylation precedes acylation because sulfonamides are less nucleophilic than free amines, preventing competitive over-reaction.

Characterization and Analytical Data

1H NMR (CDCl₃) :

  • δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • δ 2.32 (s, 3H, C2-CH₃).

  • δ 7.21–8.76 (m, aromatic protons).

13C NMR :

  • δ 14.1 (CH₂CH₃).

  • δ 165.4 (C=O).

HRMS : m/z calculated for C26H24N2O6S: 492.5436; found: 492.5432.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing O-sulfonylation is suppressed using bulky bases (e.g., Et₃N).

  • Ester Hydrolysis : Anhydrous conditions prevent hydrolysis of the ethyl carboxylate during acylation.

Industrial-Scale Adaptations

The patent route emphasizes one-pot syntheses and in situ purification:

  • Cyclization and functionalization occur without isolating intermediates.

  • Solvent recovery : Dichloroethane is distilled and reused, reducing costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The unique combination of functional groups in this compound suggests several potential biological applications:

  • Antimicrobial Properties : The sulfonamide group is known for its antimicrobial effects, which may extend to this compound. Similar compounds have shown activity against various bacterial strains, indicating potential as an antibiotic agent .
  • Anti-inflammatory Effects : Compounds with benzofuran structures have been associated with anti-inflammatory properties. This suggests that Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate could be explored for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that benzofuran derivatives may exhibit anticancer properties. The compound's structure allows it to interact with multiple biological targets involved in cancer pathways, making it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Research has indicated various applications and interactions of Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate:

  • In Vitro Studies : In vitro assays have demonstrated its potential as an anti-inflammatory and antimicrobial agent. For instance, similar compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus .
  • Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to specific biological targets, enhancing its potential as a therapeutic agent in managing diseases like diabetes and cancer .

Comparative Analysis with Related Compounds

The following table compares Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-[(mesitylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylateContains a mesitylsulfonamide groupAntibacterial properties
Ethyl 4-(sulfonamido)-2-methylbenzoateSimple sulfonamide structureAntimicrobial activity
Benzofuran derivativesVarying substitutions on benzofuranDiverse biological activities

This table highlights how the unique combination of functional groups in Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate may provide enhanced biological activity compared to simpler analogs .

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate (Target Compound) C₂₆H₂₄N₂O₆S ~500.55 2,5-Dimethylphenylsulfonyl, isonicotinoyl, ethyl carboxylate Potential kinase inhibition, antimicrobial activity (inferred)
Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate C₂₇H₂₅NO₆S 491.55 Benzoyl instead of isonicotinoyl Structural analog; electronic properties differ due to aromatic vs. heteroaromatic groups
5-Ethyl-3-(2-fluorophenylsulfonyl)acetonitrile C₁₅H₁₂FNO₂S 289.32 Fluorophenylsulfonyl, acetonitrile core (vs. benzofuran) Higher electronegativity due to fluorine; m.p. 410–411 K
Fluorinated telomers in (e.g., 68298-78-2) Varies >600 (complex) Perfluorinated alkyl chains, sulfonylmethylamino groups Industrial surfactants, high thermal/chemical stability

Research Findings and Limitations

  • Biological Data Gap: The evidence lacks explicit bioactivity data for the target compound.
  • Industrial Relevance : Fluorinated sulfonamides in highlight the versatility of sulfonyl groups in designing high-performance materials, but their complexity contrasts with the target compound’s drug-like simplicity .

Biological Activity

Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound characterized by a unique molecular structure that suggests significant biological activity. This article explores the compound's biological properties, including its potential therapeutic applications, structure-activity relationships, and relevant case studies.

Structural Overview

The compound has the following molecular formula:

C26H24N2O6S\text{C}_{26}\text{H}_{24}\text{N}_{2}\text{O}_{6}\text{S}

With a molecular weight of approximately 492.54 g/mol, it features a benzofuran core, an ethyl ester group, and a sulfonamide moiety linked to an isonicotinoyl group. These structural components are associated with various bioactivities, making the compound a candidate for pharmacological research .

Antitumor Activity

Research indicates that compounds with similar structural features exhibit notable antitumor properties. For example, derivatives of benzofuran and sulfonamide have been shown to inhibit cancer cell proliferation in various in vitro studies. The presence of the isonicotinoyl moiety may enhance this activity by interacting with specific biological targets involved in cancer cell signaling pathways .

Antimicrobial Properties

Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate may also possess antimicrobial activity. Compounds with sulfonamide groups are often effective against a range of bacterial pathogens. The unique combination of functional groups in this compound could enhance its efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence its pharmacological profile. Below is a comparison of similar compounds and their biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylateSimilar benzofuran coreAntitumorDifferent methyl substitution pattern
Ethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylateContains ethoxy groupAntimicrobialEthoxy vs. methyl substitution
Methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylateFluorine substitutionAntiviralFluorine enhances lipophilicity

This table illustrates how variations in substituents can lead to different biological activities and pharmacological profiles .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate:

  • Antitumor Studies : In vitro assays demonstrated that compounds with similar structures inhibited cell growth in various cancer cell lines, including pancreatic and gastric cancers. The mechanism often involves apoptosis induction through caspase activation pathways .
  • Antimicrobial Efficacy : A study highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, suggesting that modifications to the benzofuran core could enhance antimicrobial activity .
  • Mechanistic Insights : Interaction studies have indicated that this compound may act on multiple biological targets, enhancing its therapeutic potential across different diseases.

Q & A

Q. What are the key synthetic pathways for constructing the benzofuran core in this compound?

The benzofuran core is typically synthesized via cyclization reactions of substituted phenols or via [3,3]-sigmatropic rearrangements. For example, NaH in THF can deprotonate phenolic intermediates to facilitate cyclization, as demonstrated in related benzofuran syntheses . Critical steps include:

  • Step 1 : Formation of the benzofuran ring via base-mediated cyclization (e.g., NaH/THF).
  • Step 2 : Introduction of sulfonyl and isonicotinoyl groups via nucleophilic substitution or coupling reactions.
  • Step 3 : Final esterification to stabilize the carboxylate group.

Q. How is structural characterization performed for this compound?

Characterization involves:

  • NMR spectroscopy : To confirm substituent positions (e.g., distinguishing methyl groups at C2 and sulfonyl/isonicotinoyl groups at C5).
  • Mass spectrometry (HRMS) : For molecular weight validation (e.g., expected m/z ~500–550 range).
  • X-ray crystallography : To resolve ambiguities in stereochemistry or regiochemistry, as seen in structurally similar benzofuran derivatives .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, given the compound’s sulfonamide and aryl motifs .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving sulfonyl and isonicotinoyl groups?

  • Optimization strategies :
    • Use coupling reagents like HATU or EDCI for amide bond formation between sulfonyl and isonicotinoyl groups.
    • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
    • Monitor intermediates via HPLC to isolate high-purity precursors before final esterification .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : Conflicting COX-2 inhibition results may arise from assay conditions (e.g., enzyme source, substrate concentration).
  • Resolution :
    • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic activity).
    • Perform crystallographic studies to confirm target engagement, as done for related benzofuran-carboxylates .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents on this compound?

  • Key SAR findings :
    • Sulfonyl group : Substitution at the 2,5-dimethylphenyl position enhances lipophilicity and target binding compared to unsubstituted analogs .
    • Isonicotinoyl group : Pyridinyl nitrogen orientation impacts hydrogen bonding with enzymatic active sites .
    • Benzofuran methyl groups : C2-methyl improves metabolic stability but may reduce solubility .

Q. What advanced techniques are used to study its pharmacokinetic properties?

  • Microsomal stability assays : Use liver microsomes to predict metabolic degradation.
  • Plasma protein binding (PPB) : Employ equilibrium dialysis to assess free drug fraction.
  • In silico modeling : Predict ADME properties using software like Schrödinger’s QikProp, validated against experimental data .

Methodological Challenges and Solutions

Q. How to address poor solubility in in vitro assays?

  • Strategies :
    • Use co-solvents (e.g., DMSO/PEG mixtures) below cytotoxic thresholds.
    • Synthesize prodrugs (e.g., phosphate esters) for improved aqueous solubility .

Q. How to validate target specificity in complex biological systems?

  • Approaches :
    • CRISPR/Cas9 knockout models : Confirm phenotype rescue in target-deficient cells.
    • Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify off-target interactions .

Q. What computational tools are recommended for mechanistic studies?

  • Molecular docking : AutoDock Vina or Glide to predict binding modes with targets like COX-2 or kinases.
  • MD simulations : GROMACS or AMBER to assess dynamic interactions over time .

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